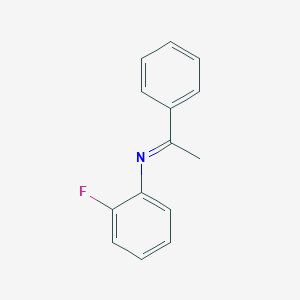
Benzenamine, 2-fluoro-N-(1-phenylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-fluoro-N-(1-phenylethylidene)-: is a chemical compound with the molecular formula C14H12FN. It is characterized by a benzene ring attached to an amine group, a fluorine atom, and a phenylethylidene group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-fluoro-N-(1-phenylethylidene)- typically involves the reaction of 2-fluorobenzonitrile with an appropriate amine under specific conditions. The reaction conditions may include the use of a catalyst, such as palladium on carbon, and a solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 2-fluoro-N-(1-phenylethylidene)- can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Benzenamine, 2-fluoro-N-(1-phenylethylidene)- is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors and enzymes. It may be used in the development of new pharmaceuticals or as a tool in biochemical research.
Medicine: Research is ongoing to explore the potential medicinal applications of Benzenamine, 2-fluoro-N-(1-phenylethylidene)-, particularly in the treatment of diseases related to inflammation and oxidative stress.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Benzenamine, 2-fluoro-N-(1-phenylethylidene)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound may modulate signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
2-Fluorobenzonitrile: Similar in structure but lacks the amine group.
N-(1-phenylethylidene)aniline: Similar but without the fluorine atom.
2-Fluoro-N-phenylbenzamide: Similar but with a different functional group.
Uniqueness: Benzenamine, 2-fluoro-N-(1-phenylethylidene)- is unique due to the combination of the fluorine atom and the phenylethylidene group, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of Benzenamine, 2-fluoro-N-(1-phenylethylidene)-, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
646502-87-6 |
|---|---|
Molecular Formula |
C14H12FN |
Molecular Weight |
213.25 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-1-phenylethanimine |
InChI |
InChI=1S/C14H12FN/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-10H,1H3 |
InChI Key |
WIKWYGCQLSCJMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


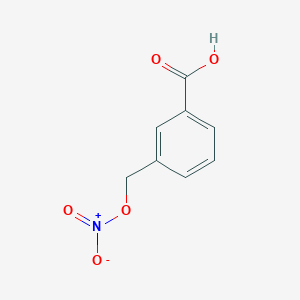
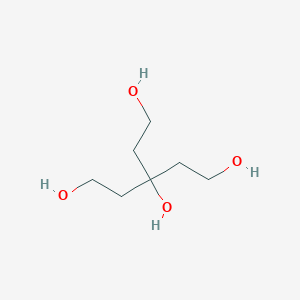
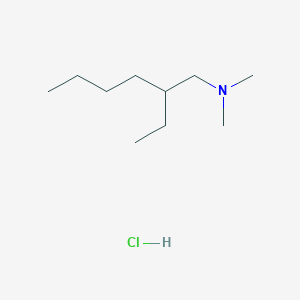
![1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B15169752.png)
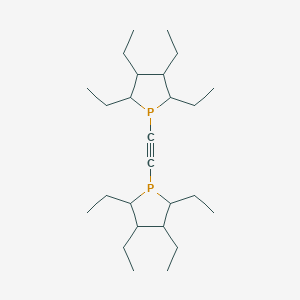
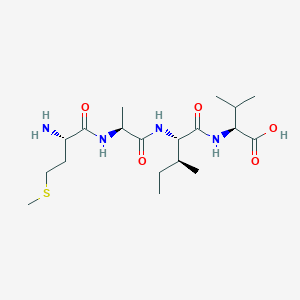
![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)
![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)
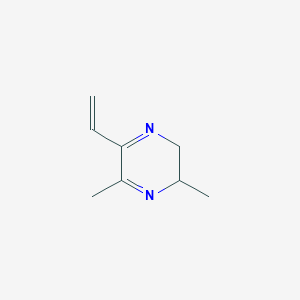
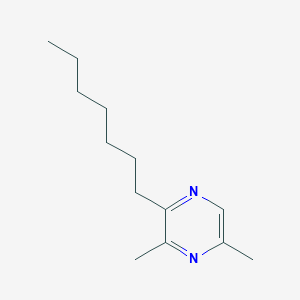
![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)

![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)
